4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID
Description
Properties
IUPAC Name |
4-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c22-17-15-10-11-16(12-4-2-1-3-5-12)24-20(15)28-18(17)19(25)23-14-8-6-13(7-9-14)21(26)27/h1-11H,22H2,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYSPFVCSDUHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, which is then functionalized to introduce the amino and phenyl groups. The final step involves coupling this intermediate with benzoic acid under specific reaction conditions.
Formation of Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the amino and phenyl groups can be achieved through nucleophilic substitution or palladium-catalyzed coupling reactions.
Coupling with Benzoic Acid: The final coupling step can be performed using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antiplasmodial Activity
Recent studies have indicated that derivatives of thieno[2,3-b]pyridine exhibit potent antiplasmodial activity, particularly against Plasmodium falciparum, the causative agent of malaria. The compound's structure allows for modifications that can enhance its efficacy while minimizing toxicity. Research has shown that certain substitutions on the phenyl ring can significantly increase antiplasmodial potency compared to the parent compounds .
Inhibition of Kinase Activity
Another notable application is in the inhibition of the IκB kinase (IKK) complex, which is crucial in regulating inflammatory responses and cell survival pathways. Compounds similar to 4-{3-amino-6-phenylthieno[2,3-b]pyridine-2-amido}benzoic acid have been shown to inhibit NF-κB signaling pathways, making them potential candidates for treating autoimmune diseases and cancers linked to chronic inflammation .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where NF-κB plays a pivotal role in disease pathology .
Case Study 1: Antimalarial Efficacy
A study published in MDPI demonstrated that modified thieno[2,3-b]pyridine derivatives showed enhanced antiplasmodial activity compared to their predecessors. The optimization involved altering functional groups on the phenyl ring, leading to compounds with IC50 values significantly lower than those previously recorded for similar structures .
Case Study 2: Cancer Treatment Potential
Research highlighted in patent literature indicates that certain thieno[2,3-b]pyridine derivatives are being investigated for their potential to treat IKK-mediated diseases such as cancer. The inhibition of NF-κB by these compounds has shown promise in reducing tumor growth in preclinical models .
Mechanism of Action
The mechanism by which 4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparative Analysis with Analogous Heterocyclic Amines
Structural and Functional Differences
The compound diverges from classical HCAs in three key aspects:
Core Heterocycle: Unlike PhIP (imidazo[4,5-b]pyridine) or IQ (imidazo[4,5-f]quinoline), it features a thieno[2,3-b]pyridine ring, replacing one nitrogen atom with sulfur. This modification may alter electronic properties and DNA-binding affinity.
Amide Linkage : The amide bond may confer metabolic stability, resisting enzymatic degradation more effectively than primary amines in other HCAs.
Table 1: Comparative Data on Key Parameters
| Compound | Molecular Weight | Solubility (logP) | Carcinogenic Potential | Primary Target Organs | DNA Adduct Formation Efficiency |
|---|---|---|---|---|---|
| 4-{3-amino-6-phenylthieno[...]benzoic acid | ~400 (estimated) | -1.2 (moderate) | Low (inferred) | Colon, Lymphoid* | Low (predicted) |
| PhIP | 224.2 | 2.8 (low) | High | Colon, Mammary glands | High |
| IQ | 198.2 | 3.1 (low) | High | Liver | High |
Key Findings:
- Carcinogenic Potential: PhIP and IQ exhibit high carcinogenicity in rodents at 0.01–0.08% dietary concentrations, inducing tumors in the colon, liver, and mammary glands . The benzoic acid derivative’s polar nature likely reduces DNA adduct formation efficiency, lowering its carcinogenic risk compared to PhIP/IQ.
- Metabolic Fate : The benzoic acid group may facilitate renal excretion via glucuronidation or sulfation, contrasting with PhIP/IQ, which undergo CYP1A2-mediated activation to form DNA-reactive N-hydroxylamines .
- Organ Specificity : While PhIP avoids hepatomas in favor of colon/mammary tumors, IQ strongly targets the liver. The sulfur-containing core of the subject compound may shift tropism toward lymphoid tissues or the gastrointestinal tract.
Research Implications and Unresolved Questions
- DNA Adduct Quantification : Linear dose-adduct relationships observed for HCAs suggest even low doses of the subject compound could pose a risk if adduct formation occurs. However, its reduced lipophilicity may limit cellular uptake.
- Synergistic Effects : HCAs often act alongside tumor promoters (e.g., high-fat diets). The benzoic acid moiety’s anti-inflammatory properties might mitigate such synergies, warranting further study.
- Human Exposure : Unlike dietary HCAs (e.g., PhIP in cooked meats), this compound’s presence in food or environmental sources remains unconfirmed.
Biological Activity
4-{3-Amino-6-phenylthieno[2,3-b]pyridine-2-amido}benzoic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-b]pyridine core substituted with an amino group and a benzoic acid moiety. Its molecular formula is C16H14N2O2S, and it exhibits properties that may influence its interaction with biological targets.
The biological activity of 4-{3-amino-6-phenylthieno[2,3-b]pyridine-2-amido}benzoic acid is primarily attributed to its ability to interact with various enzymes and receptors within the body. The compound may function as an inhibitor of specific kinases involved in inflammatory pathways and cancer progression. For instance, similar compounds have been reported to inhibit the IκB kinase (IKK) complex, which plays a crucial role in the activation of NF-κB signaling pathways associated with inflammation and cancer .
Antimicrobial Activity
Research has shown that derivatives of thieno[2,3-b]pyridine exhibit significant antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents. A study demonstrated that related compounds displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activities. In silico studies have indicated that it may act as a modulator of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), both critical for cellular homeostasis and inflammation regulation . Specifically, compounds with similar structures have been shown to enhance the activity of cathepsins B and L, which are involved in protein degradation and inflammatory responses.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that 4-{3-amino-6-phenylthieno[2,3-b]pyridine-2-amido}benzoic acid may exhibit cytotoxic effects against cancer cell lines. For example, derivatives have been evaluated for their ability to induce apoptosis in human cancer cells through the activation of caspases and modulation of mitochondrial pathways .
Case Studies
- Inhibition of IKK Complex : A study highlighted the effectiveness of thieno[2,3-b]pyridine derivatives in inhibiting the IKK complex, leading to reduced NF-κB activation in human cancer cell lines. This inhibition resulted in decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds against drug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability at sub-micromolar concentrations, suggesting a promising avenue for developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Inhibitory Activity of Derivatives Against EGFR Kinase
| Substituent (R) | IC₅₀ (nM) |
|---|---|
| -H | 120 ± 15 |
| -CF₃ | 45 ± 7 |
| -Ph | 220 ± 25 |
Basic: What analytical techniques are critical for confirming the compound’s purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the thienopyridine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and amide bond formation (δ 10.1–10.3 ppm for -NH) .
- HPLC-MS : Assess purity (>95%) using a C18 column (gradient: 0.1% formic acid in H₂O/ACN) and monitor [M+H]⁺ ions .
- Elemental Analysis : Validate empirical formula (e.g., %C deviation <0.3%) .
Advanced: Which computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (PDB: 1M17). Key interactions include hydrogen bonds with Asp831 and hydrophobic contacts with Leu694 .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using IC₅₀ data from analogs to identify favorable steric/electronic properties (e.g., +2.0 logP optimal) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
Basic: How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Solubilization : Use DMSO stock solutions (10 mM) diluted in PBS (final [DMSO] <1%) .
- Crystallization Studies : Co-crystallize with β-cyclodextrin to enhance aqueous solubility (1.5 mg/mL vs. 0.2 mg/mL alone) .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Methodological Answer:
- Prodrug Design : Introduce ester groups (e.g., ethyl ester) at the benzoic acid moiety, which hydrolyze in vivo to the active form .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at C6 of thienopyridine) in liver microsomes .
- Stability Screening : Incubate compounds in pH 7.4 buffer and rat plasma (37°C, 24 hrs); measure degradation via HPLC .
Basic: How is the compound’s stability under varying storage conditions evaluated?
Methodological Answer:
- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation by TLC (Rf shift) and quantify via HPLC .
- Light Sensitivity : Expose to UV (254 nm) for 48 hrs; observe photodegradation products via ESI-MS .
Advanced: What in vivo models are suitable for assessing pharmacokinetic properties?
Methodological Answer:
- Rodent Models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hrs. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .
- Tissue Distribution : Sacrifice animals at 24 hrs; quantify compound in liver, kidney, and brain via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
